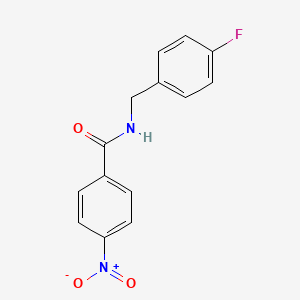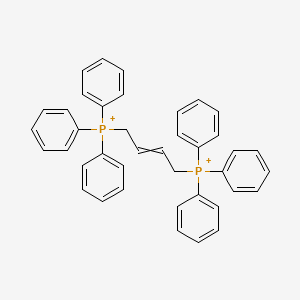
Phosphonium, 2-butene-1,4-diylbis[triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, 2-butene-1,4-diylbis[triphenyl- is a chemical compound with the molecular formula C40H36P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a 2-butene-1,4-diyl linker.
Vorbereitungsmethoden
The synthesis of Phosphonium, 2-butene-1,4-diylbis[triphenyl- typically involves the reaction of triphenylphosphine with 1,4-dibromo-2-butene. This reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled conditions. The product is then purified through recrystallization or other appropriate methods .
Analyse Chemischer Reaktionen
Phosphonium, 2-butene-1,4-diylbis[triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphonium, 2-butene-1,4-diylbis[triphenyl- has several scientific research applications:
Materials Science: It is used in the synthesis of hybrid materials with unique luminescent properties.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Applications: It has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Industrial Applications: The compound is used in the production of advanced materials with improved thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of Phosphonium, 2-butene-1,4-diylbis[triphenyl- involves its ability to interact with various molecular targets. The phosphonium groups can facilitate electron transfer processes, making the compound effective in catalytic applications. Additionally, its unique structure allows it to form stable complexes with metal ions, which can enhance its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, 2-butene-1,4-diylbis[triphenyl- can be compared with other similar compounds such as:
Phosphonium, ethane-1,2-diylbis[triphenyl-: This compound has a shorter linker and different reactivity.
Phosphonium, propane-1,3-diylbis[triphenyl-: This compound has a slightly longer linker and exhibits different physical and chemical properties. The uniqueness of Phosphonium, 2-butene-1,4-diylbis[triphenyl- lies in its specific linker length, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
554419-94-2 |
|---|---|
Molekularformel |
C40H36P2+2 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium |
InChI |
InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2 |
InChI-Schlüssel |
UOISPEMFOAAJLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


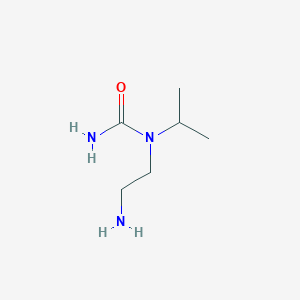

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
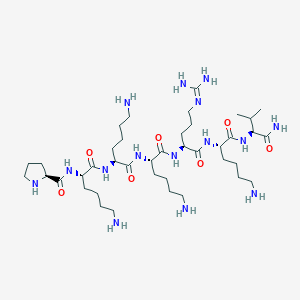
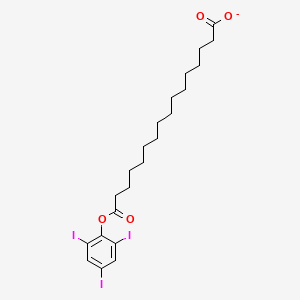
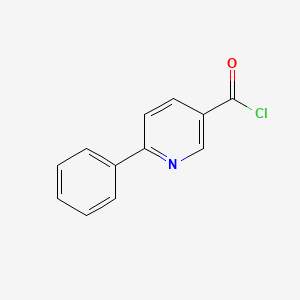
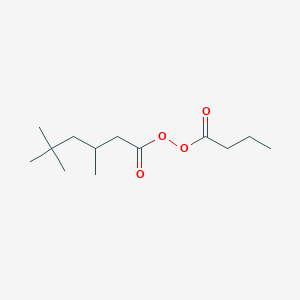


![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
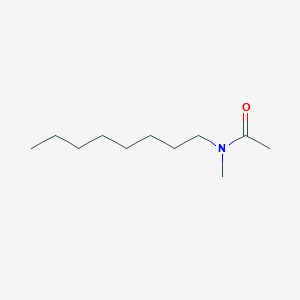
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
